3'-CYANO-3-PHENYLPROPIOPHENONE
Description
3'-CYANO-3-PHENYLPROPIOPHENONE is a substituted propiophenone derivative characterized by a phenyl group at position 3 and a cyano (-CN) substituent at the 3' position of the aromatic ring. Its molecular formula is C₁₆H₁₁NO, with a molecular weight of 233.27 g/mol. Its stereoelectronic properties make it a candidate for studying substituent effects on aromatic ketones.
Properties
IUPAC Name |
3-(3-phenylpropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURKHAXPCDSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643969 | |
| Record name | 3-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-08-4 | |
| Record name | 3-(1-Oxo-3-phenylpropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenylpropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-cyano-3-phenylpropiophenone typically involves the reaction of benzaldehyde with cyanoacetic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3’-cyano-3-phenylpropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-Cyano-3-phenylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-Cyano-3-phenylpropiophenone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: In the industrial sector, 3’-cyano-3-phenylpropiophenone is utilized in the production of fine chemicals and specialty materials. Its versatility allows for its incorporation into various manufacturing processes .
Mechanism of Action
The mechanism of action of 3’-cyano-3-phenylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions with active sites, influencing the compound’s biological activity. The phenyl group may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with 3'-CYANO-3-PHENYLPROPIOPHENONE, differing primarily in substituent groups and their positions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Electronic Effects: The cyano group in this compound acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring and increasing electrophilicity.
Steric and Lipophilic Effects: The thiomethyl group in 3'-CYANO-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE introduces steric bulk and enhances lipophilicity, which may improve membrane permeability in biological systems . Fluorine and trifluoromethyl groups in 3-(3-FLUOROPHENYL)-3'-TRIFLUOROMETHYLPROPIOPHENONE contribute to metabolic stability and resistance to oxidative degradation, making it valuable in medicinal chemistry .
Synthetic Utility: The base compound (this compound) serves as a versatile intermediate for synthesizing more complex derivatives. For example, fluorinated analogues like 3-(3-FLUOROPHENYL)-3'-TRIFLUOROMETHYLPROPIOPHENONE are often prioritized in drug discovery due to their pharmacokinetic advantages .
Spectroscopic Differentiation: Substitutent variations lead to distinct spectroscopic signatures. For instance, the methoxy group in 2'-CYANO-3-(2-METHOXYPHENYL)PROPIOPHENONE produces a characteristic singlet in $ ^1H $-NMR (δ ~3.8–4.0 ppm), whereas thiomethyl groups show proton signals near δ ~2.5 ppm .
Biological Activity
Overview
3'-Cyano-3-phenylpropiophenone (C₁₇H₁₅NO) is an organic compound characterized by a cyano group attached to a propiophenone backbone. It has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can be synthesized through several methods, typically involving the reaction of appropriate aldehydes with malononitrile under basic conditions. The following synthesis route is commonly used:
- Reagents : 3-methylbenzaldehyde, malononitrile, base (e.g., piperidine).
- Conditions : Solvents such as ethanol or methanol are often employed.
- Mechanism : The reaction generally proceeds through nucleophilic addition followed by cyclization.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The specific mechanisms are believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and inhibition of key signaling molecules involved in cell survival.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly targeting enzymes involved in cancer progression and microbial metabolism. Preliminary findings suggest that it may inhibit specific kinases and proteases, which are critical for tumor growth and bacterial virulence.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its cyano group may act as an electrophile, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction could lead to conformational changes that inhibit enzyme activity or disrupt cellular processes.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Findings : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : Induced apoptosis in MCF-7 cells with an IC50 value of approximately 30 µM after 48 hours of treatment.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on specific kinases.
- Findings : Demonstrated a dose-dependent inhibition of EGFR kinase activity, suggesting potential use in targeted cancer therapies.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Other cyano-containing compounds show varied efficacy |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Similar compounds exhibit varying levels of cytotoxicity |
| Enzyme Inhibition | Inhibits specific kinases | Other compounds may target different enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
